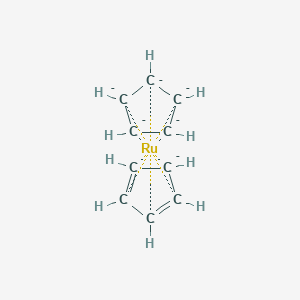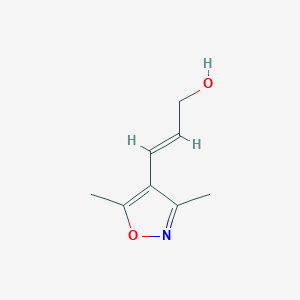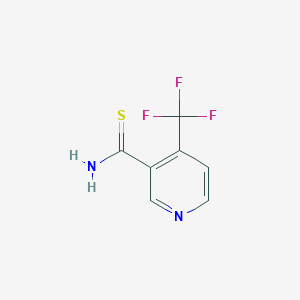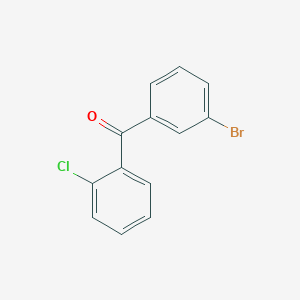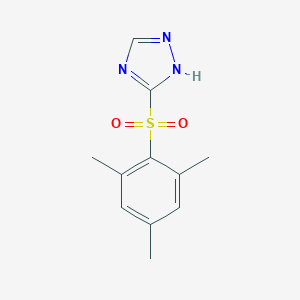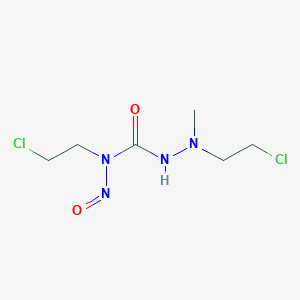
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide (MCC-1) is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and target cancer cells in the brain.
Mécanisme D'action
The exact mechanism of action of 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide is not fully understood, but it is believed to work by inhibiting DNA replication and inducing apoptosis in cancer cells. It is also thought to have an effect on the immune system, helping to stimulate an anti-tumor response.
Effets Biochimiques Et Physiologiques
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide has been shown to have a number of biochemical and physiological effects, including the ability to cross the blood-brain barrier and target cancer cells in the brain. It has also been shown to have a relatively low toxicity profile, making it a potentially promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide in lab experiments is its relative ease of synthesis. It is also relatively inexpensive compared to other chemotherapeutic agents. However, one limitation is the fact that it has not yet been extensively studied in clinical trials, so its long-term safety and efficacy are not yet fully understood.
Orientations Futures
There are a number of potential future directions for research on 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide. One area of interest is its potential use in combination with other chemotherapeutic agents, particularly in the treatment of brain tumors. Another area of interest is the development of new delivery methods, such as nanoparticle-based delivery systems, to improve its efficacy and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide involves the reaction of 1-methylsemicarbazide with 2-chloroethyl isocyanate and nitrous acid. The resulting compound is then treated with 2-chloroethylamine to produce 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide. The process is relatively straightforward and has been well-documented in the literature.
Applications De Recherche Scientifique
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of brain tumors. It has been shown to have a high level of efficacy against glioma cells, which are notoriously difficult to treat. 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide has also been studied for its potential use in combination with other chemotherapeutic agents, such as temozolomide.
Propriétés
Numéro CAS |
127158-46-7 |
|---|---|
Nom du produit |
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
Formule moléculaire |
C6H12Cl2N4O2 |
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[2-chloroethyl(methyl)amino]-1-nitrosourea |
InChI |
InChI=1S/C6H12Cl2N4O2/c1-11(4-2-7)9-6(13)12(10-14)5-3-8/h2-5H2,1H3,(H,9,13) |
Clé InChI |
SXBPVGJLMLWEAP-UHFFFAOYSA-N |
SMILES |
CN(CCCl)NC(=O)N(CCCl)N=O |
SMILES canonique |
CN(CCCl)NC(=O)N(CCCl)N=O |
Autres numéros CAS |
127158-46-7 |
Synonymes |
1-MCNCS 1-methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



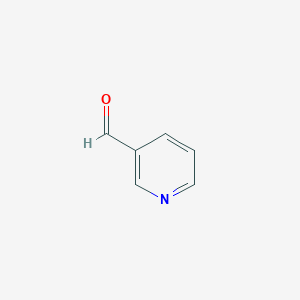
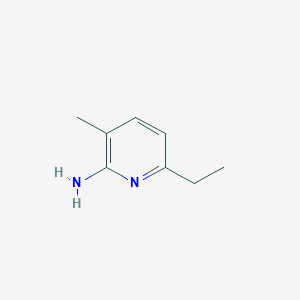
![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
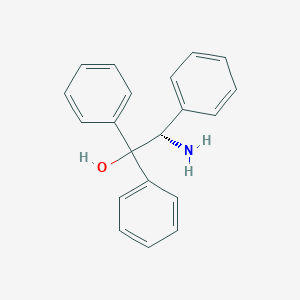

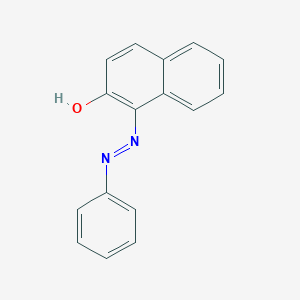
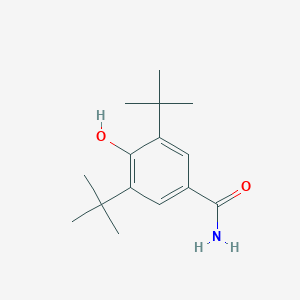
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
